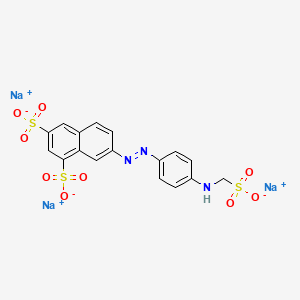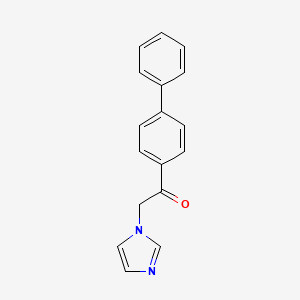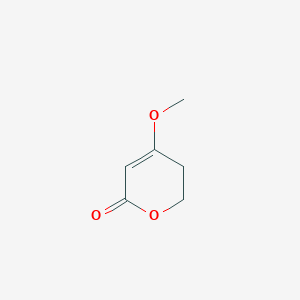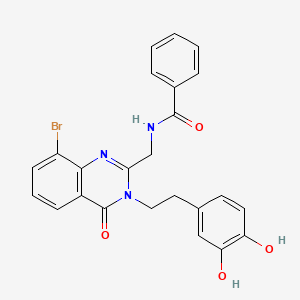
Benzamide, N-((8-bromo-3-(2-(3,4-dihydroxyphenyl)ethyl)-4-oxo-3,4-dihydro-2-quinazolinyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, N-((8-bromo-3-(2-(3,4-dihydroxyphenyl)ethyl)-4-oxo-3,4-dihydro-2-quinazolinyl)methyl)- is a complex organic compound with a unique structure that includes a bromine atom, a quinazolinone core, and a dihydroxyphenyl ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((8-bromo-3-(2-(3,4-dihydroxyphenyl)ethyl)-4-oxo-3,4-dihydro-2-quinazolinyl)methyl)- typically involves multiple steps. One common approach includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Bromination: The quinazolinone core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the Dihydroxyphenyl Ethyl Group: This step involves the reaction of the brominated quinazolinone with a dihydroxyphenyl ethyl derivative under basic conditions.
Formation of the Benzamide: Finally, the benzamide moiety is introduced through an amidation reaction using an appropriate amine and coupling agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
化学反応の分析
Types of Reactions
Benzamide, N-((8-bromo-3-(2-(3,4-dihydroxyphenyl)ethyl)-4-oxo-3,4-dihydro-2-quinazolinyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazoline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
科学的研究の応用
Benzamide, N-((8-bromo-3-(2-(3,4-dihydroxyphenyl)ethyl)-4-oxo-3,4-dihydro-2-quinazolinyl)methyl)- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in organic synthesis.
作用機序
The mechanism of action of Benzamide, N-((8-bromo-3-(2-(3,4-dihydroxyphenyl)ethyl)-4-oxo-3,4-dihydro-2-quinazolinyl)methyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases or proteases, which play crucial roles in cellular signaling and regulation.
Pathways Involved: It may interfere with pathways involved in cell cycle regulation, apoptosis, and DNA repair, leading to its potential anti-cancer effects.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Compounds with a similar quinazolinone core but different substituents.
Benzamide Derivatives: Compounds with a benzamide moiety but different core structures.
Uniqueness
Benzamide, N-((8-bromo-3-(2-(3,4-dihydroxyphenyl)ethyl)-4-oxo-3,4-dihydro-2-quinazolinyl)methyl)- is unique due to its combination of a brominated quinazolinone core and a dihydroxyphenyl ethyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
特性
CAS番号 |
68501-56-4 |
|---|---|
分子式 |
C24H20BrN3O4 |
分子量 |
494.3 g/mol |
IUPAC名 |
N-[[8-bromo-3-[2-(3,4-dihydroxyphenyl)ethyl]-4-oxoquinazolin-2-yl]methyl]benzamide |
InChI |
InChI=1S/C24H20BrN3O4/c25-18-8-4-7-17-22(18)27-21(14-26-23(31)16-5-2-1-3-6-16)28(24(17)32)12-11-15-9-10-19(29)20(30)13-15/h1-10,13,29-30H,11-12,14H2,(H,26,31) |
InChIキー |
GNRPHOUVINMUQL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC3=C(C=CC=C3Br)C(=O)N2CCC4=CC(=C(C=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


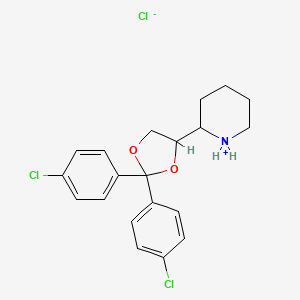
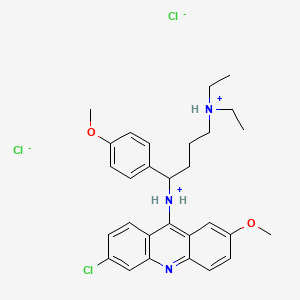
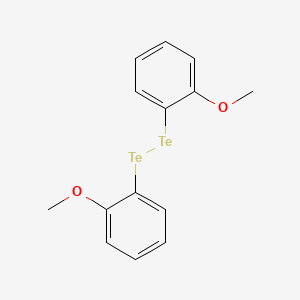
![Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13771728.png)
![(Phenylmethyl)-4-[(phenylmethyl)phenyl]phenol](/img/structure/B13771734.png)
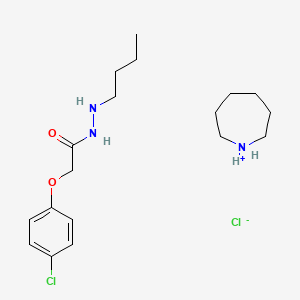
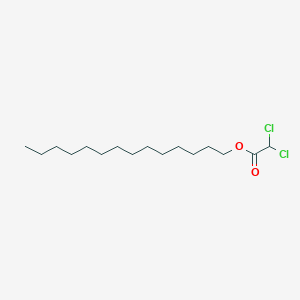

![7-Methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771755.png)

